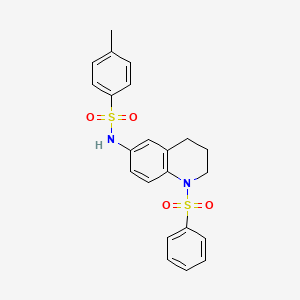

4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring . They are widely used in the development of pharmaceutical drugs due to their bioactivity. For example, some benzenesulfonamides are used as carbonic anhydrase inhibitors .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides consists of a benzene ring attached to a sulfonamide group. The sulfonamide group typically consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can vary widely depending on their specific structure. For example, 4-methylbenzenesulfonamide has a molecular weight of 171.217 and its IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) .科学的研究の応用

Anticancer Activity

The compound’s inhibitory effect on carbonic anhydrase IX (CA IX) makes it a promising candidate for cancer therapy. CA IX is overexpressed in many solid tumors, leading to uncontrolled cell proliferation and tumor hypoxia. The synthesized benzenesulfonamide derivatives demonstrated significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds 4b–c, 4e, 4g–h exhibited potent inhibition at concentrations ranging from 1.52–6.31 μM, with selectivity against breast cancer cells up to 17.5 times .

Antimicrobial Properties

The same derivatives were also evaluated for their antimicrobial activity. While further studies are needed, their potential as antimicrobial agents warrants exploration. Researchers have reported excellent enzyme inhibition against CA IX (IC50: 10.93–25.06 nM) and CA II (IC50: 1.55–3.92 μM), highlighting their selectivity for CA IX over CA II .

Apoptosis Induction

Compound 4e induced apoptosis in MDA-MB-231 cells, significantly increasing annexin V-FITC levels compared to the control. This apoptotic effect suggests its potential as an apoptosis-inducing agent in cancer therapy .

Carbonic Anhydrase Inhibition

The compound’s interaction with carbonic anhydrases (CAs) is crucial. CA IX inhibition disrupts tumor metabolism, making it an attractive target. The derivatives 4e, 4g, and 4h showed remarkable selectivity for CA IX over CA II, emphasizing their potential as CA inhibitors .

Synthesis of Novel Sulfonamide Compounds

In addition to its biological activities, the compound’s synthesis pathway is of interest. For instance, the novel sulfonamide compound (4-nitrophenyl)sulfonyltryptophan (DNSPA) was synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan precursors using the slow evaporation method .

Thiazolone Scaffold Design

The compound’s structure includes a thiazolone scaffold, which plays a crucial role in its biological properties. Understanding the relationship between the scaffold and its activity can guide further drug design efforts .

作用機序

Safety and Hazards

将来の方向性

The future directions of research on benzenesulfonamides are likely to involve the development of new derivatives with improved bioactivity and reduced side effects. This could involve modifications to the benzene ring or the sulfonamide group to alter the compound’s interactions with biological targets .

特性

IUPAC Name |

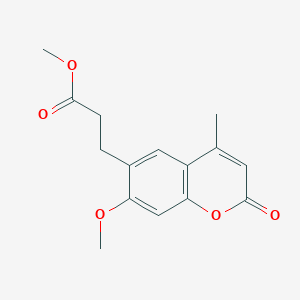

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23-19-11-14-22-18(16-19)6-5-15-24(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDWJQZAFGWJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)